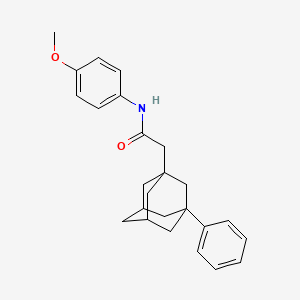

N-(4-METHOXYPHENYL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE

Description

N-(4-Methoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide is a synthetic acetamide derivative characterized by a rigid adamantane core substituted with a phenyl group at the 3-position and an acetamide moiety linked to a 4-methoxyphenyl group. Adamantane derivatives are renowned for their lipophilic properties, which enhance blood-brain barrier penetration, making them candidates for central nervous system (CNS)-targeted therapeutics .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(3-phenyl-1-adamantyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO2/c1-28-22-9-7-21(8-10-22)26-23(27)16-24-12-18-11-19(13-24)15-25(14-18,17-24)20-5-3-2-4-6-20/h2-10,18-19H,11-17H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDQJUJRNASSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE typically involves the following steps:

Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation, where benzene reacts with an adamantane derivative in the presence of a Lewis acid catalyst.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an adamantane derivative.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Halides, amines.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials with unique physical and chemical properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related analogs from the evidence:

Key Observations:

- Adamantane vs. Piperidine/Benzothiazole/Benzimidazole Cores : The adamantane group in the target compound confers high rigidity and lipophilicity, contrasting with the piperidine () or aromatic heterocycles (Evidences 3–4), which may prioritize different binding interactions.

- Substituent Effects : The 4-methoxyphenyl group in the target compound and enhances solubility compared to the 3-methoxyphenyl in , which may influence pharmacokinetics . The trifluoromethyl group in improves metabolic stability, a common strategy in drug design .

Pharmacological and Therapeutic Implications

Adamantane Derivatives (Target Compound)

Adamantane-based compounds are historically associated with antiviral activity (e.g., rimantadine) and neuroprotective effects due to their ability to modulate NMDA receptors or inhibit viral fusion . The phenyladamantane-acetamide hybrid structure may combine these properties with enhanced target selectivity.

Piperidine Derivatives ()

The piperidine derivative in , with a methoxymethyl group, is labeled as a pharmaceutical intermediate.

Benzothiazole Derivatives ()

Benzothiazole-containing compounds () are often explored for kinase inhibition (e.g., EGFR inhibitors) or antimicrobial activity due to their planar aromatic structure, which facilitates intercalation or ATP-binding pocket interactions .

Benzimidazole Derivatives ()

The benzimidazole core in , coupled with a trifluoromethyl group, is associated with anticancer applications (e.g., tubulin polymerization inhibitors) and protease inhibition, leveraging the electron-withdrawing effects of fluorine for enhanced potency .

Physicochemical and Bioavailability Considerations

- Molecular Weight : The target compound (375.51 Da) exceeds the others, which may limit oral bioavailability under Lipinski’s Rule of Five guidelines. In contrast, (349.31 Da) and (276.38 Da) are more drug-like in size .

Biological Activity

N-(4-Methoxyphenyl)-2-(3-phenyladamantan-1-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Synthesis

The compound this compound can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl acetamide with 3-phenyladamantane derivatives. The structural formula is represented as follows:

The synthesis typically involves the following steps:

- Formation of the Acetamide : The initial step involves the acylation of 4-methoxyaniline with acetic anhydride.

- Coupling with Adamantane Derivative : The acetamide is then coupled with a phenyl-substituted adamantane under basic conditions to yield the target compound.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds with similar structures to this compound. Research indicates that derivatives of phenoxy-N-arylacetamides exhibit significant anticancer effects against various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10 | Moderate sensitivity |

| A549 (Lung) | 15 | Low sensitivity |

| HCT116 (Colon) | 12 | Moderate sensitivity |

| K562 (Leukemia) | 8 | High sensitivity |

The compound demonstrated selective cytotoxicity towards leukemia cells, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been supported by studies showing its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In vivo models also indicated a reduction in edema and inflammatory markers when treated with similar phenoxy-N-arylacetamides.

Antimicrobial Activity

Compounds with a similar structure have shown promising antimicrobial activity against various pathogens. The effectiveness against bacteria and fungi was assessed using standard disk diffusion methods.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results indicate that this compound may possess broad-spectrum antimicrobial properties .

Case Studies

- Anticancer Efficacy in Animal Models : A study conducted on xenograft models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups, highlighting its potential for further development as an anticancer agent.

- Inflammation Reduction in Arthritis Models : In animal models induced with arthritis, treatment with this compound resulted in decreased paw swelling and joint inflammation, suggesting its utility in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.